molecular formula C9H8N2O2 B068173 4-methyl-5-nitro-1H-indole CAS No. 165250-69-1

4-methyl-5-nitro-1H-indole

Cat. No. B068173
CAS RN: 165250-69-1
M. Wt: 176.17 g/mol
InChI Key: XRJNLFAXLSBIDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methyl-5-nitro-1H-indole and related compounds involves multi-step chemical processes that yield these compounds with significant efficiency. For instance, Nakagawa et al. (1992) developed a simple four-step synthesis of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole, which is closely related to this compound, from indole-3-carboxaldehyde with an overall yield of 30% (Nakagawa, Aoki, Mukaiyama, & Somei, 1992). This process also enabled the successful optical resolution of its enantiomers by chiral column chromatography, highlighting the potential for synthesizing specific isomers of interest.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using various spectroscopic techniques. Bhat et al. (2017) synthesized a compound structurally similar to this compound and characterized its structure using single-crystal X-ray diffraction (XRD), FTIR, FT-Raman, and NMR analysis (Bhat, Dar, Ahmad, & Khan, 2017). These methods confirmed the predicted molecular geometry and provided detailed insights into the compound's electronic and spatial structure.

Chemical Reactions and Properties

Indole compounds, including this compound, undergo a variety of chemical reactions, reflecting their reactivity and chemical properties. For example, Astolfi et al. (2006) explored the reactions of indoles with nitrogen dioxide and nitrous acid, leading to various derivatives, demonstrating the versatile reactivity of the indole nucleus under different conditions (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).

Scientific Research Applications

  • Synthesis Techniques and Chemical Properties:

    • Zuo, L. (2014) describes the synthesis of a closely related compound, 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, highlighting a procedure suitable for industrial preparation with advantages like low cost and high yield (Zuo, 2014).
    • Berti, G., et al. (1964) explored the nitration of various methyl-substituted indole-3-aldehydes, leading to multiple derivatives including 1-methyl-5-nitroisatin (Berti et al., 1964).
    • Cacchi, S. & Fabrizi, G. (2005) discussed the synthesis and functionalization of indoles, emphasizing the structural significance of the indole nucleus in biologically active compounds (Cacchi & Fabrizi, 2005).
  • Biological and Medicinal Applications:

    • Zhu, W., et al. (2014) conducted design, synthesis, and biological evaluation of 5-nitro benzimidazole with indole derivatives as potential angiotensin II receptor antagonists, showcasing the therapeutic potential of these compounds in hypertension management (Zhu et al., 2014).
    • Terzioğlu, N., et al. (2005) synthesized 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones, evaluating their primary antiviral activities against various pathogenic viruses (Terzioğlu et al., 2005).
  • Material Science Applications:

    • Ahmed, A. T. (2018) explored the use of 5-Nitro isatin derivatives in corrosion inhibition for carbon steel in seawater, demonstrating the potential application of these compounds in materials science (Ahmed, 2018).

Safety and Hazards

This compound is classified as a potential hazard. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-methyl-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7-4-5-10-8(7)2-3-9(6)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNLFAXLSBIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572923
Record name 4-Methyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165250-69-1
Record name 4-Methyl-5-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165250-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-methyl-5-nitroindoline (4.767 g, 0.0268 mol) in 100 mL of methanol was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (6.697 g, 0.0295 mol) all at once and the resulting mixture was stirred at room temperature for 1 h. The reaction mixture was then evaporated and the residue was taken up in dichloromethane. This solution was then washed with saturated aqueous NaHCO3 (×4), dried (Na2SO4) and evaporated to give a solid. Crystallization of this material from ethyl acetate-hexane (-20° C.) afforded 4.161 g of the title compound as greenish-gold needles, mp 179°-180° C. Chromatography of the mother liquor (SiO2 /ethyl acetate-hexane, 1:1 ) gave an additional 0.417 g of the pure product. Total yield=4.578 g (97%): IR (KBr) 3318, 1604, 1585 cm-1 ; 1H NMR (DMSO-d6, 200 MHz) δ11.72 (br s, 1H), 7.81 (d, J=9.0 Hz, 1H), 7.56 (t, J=2.8 Hz, 1H), 7.39 (d, J=8.9 Hz, 1H), 6.79 (m, 1H), 2.75 (s, 3H). Anal. Calcd for C9H8N2O2 : C, 61.35; H, 4.58; N, 15.90. Found: C, 61.32; H, 4.40; N, 15.96.
Quantity
4.767 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.697 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-nitroindole (from Aldrich, 0.82 g, 5.1 mmol) in 20 mL of dry THF was added 5.0 mL (15 mmol) of methylmagnesium bromide for 0.5 h period and the resulting reaction mixture was stirred for 1 h at 25° C. Reaction was the quenched by adding a THF solution of tetrachloro-1,4-benzoquinone (1.2 g, 4.9 mmol). Reaction mixture was concentrated in vacuo, yielding a dark solid which was subjected to column chromatography (30% EtOAc/n-Hexane) to yield 0.72 g (4.1 mmol, 80%) of the desired product.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
EtOAc n-Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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